2-Amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H8ClNOS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
The synthesis of 2-Amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylthiophene, which undergoes a series of reactions to introduce the amino and ethanone groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
2-Amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophenes.
Scientific Research Applications
2-Amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
When compared to similar compounds, 2-Amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride exhibits unique properties:
Similar Compounds: Compounds such as 2-amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one and other thiophene derivatives.
Properties
IUPAC Name |
2-amino-1-(3-chloro-4-methylthiophen-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS.ClH/c1-4-3-11-7(6(4)8)5(10)2-9;/h3H,2,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOOOOSUJVDLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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